5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline
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Overview
Description
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F4N2O3 and a molecular weight of 240.11 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline core. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 5-fluoro-4-(trifluoromethoxy)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 5-Fluoro-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of fluorine and nitro groups on biological systems.
Medicine: In the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Lacks the nitro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWTCHXJDULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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